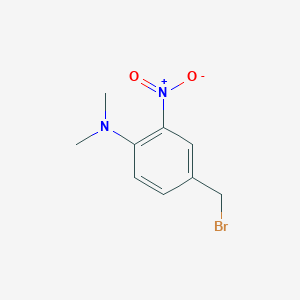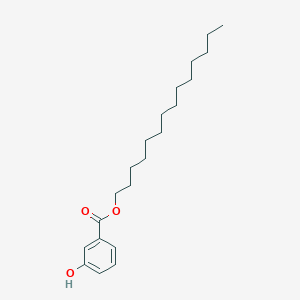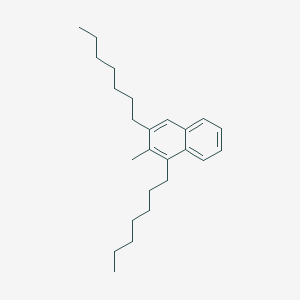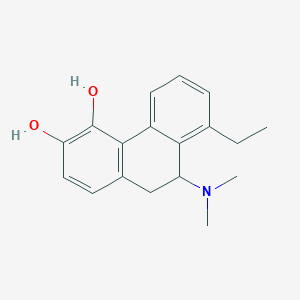
9-(Dimethylamino)-8-ethyl-9,10-dihydrophenanthrene-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(Dimethylamino)-8-ethyl-9,10-dihydrophenanthrene-3,4-diol is an organic compound that belongs to the class of phenanthrene derivatives This compound is characterized by the presence of a dimethylamino group, an ethyl group, and two hydroxyl groups attached to the phenanthrene skeleton
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Dimethylamino)-8-ethyl-9,10-dihydrophenanthrene-3,4-diol can be achieved through several synthetic routes. One common method involves the alkylation of phenanthrene derivatives followed by the introduction of the dimethylamino group and hydroxyl groups. The reaction conditions typically involve the use of strong bases and organic solvents to facilitate the alkylation and substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation and substitution reactions using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
9-(Dimethylamino)-8-ethyl-9,10-dihydrophenanthrene-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenanthrene derivatives.
科学的研究の応用
9-(Dimethylamino)-8-ethyl-9,10-dihydrophenanthrene-3,4-diol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 9-(Dimethylamino)-8-ethyl-9,10-dihydrophenanthrene-3,4-diol involves its interaction with various molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the hydroxyl groups can form hydrogen bonds. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 9-(Dimethylamino)-8-methyl-9,10-dihydrophenanthrene-3,4-diol
- 9-(Dimethylamino)-8-propyl-9,10-dihydrophenanthrene-3,4-diol
- 9-(Dimethylamino)-8-butyl-9,10-dihydrophenanthrene-3,4-diol
Uniqueness
9-(Dimethylamino)-8-ethyl-9,10-dihydrophenanthrene-3,4-diol is unique due to the specific combination of functional groups and the phenanthrene skeleton. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
112060-08-9 |
|---|---|
分子式 |
C18H21NO2 |
分子量 |
283.4 g/mol |
IUPAC名 |
9-(dimethylamino)-8-ethyl-9,10-dihydrophenanthrene-3,4-diol |
InChI |
InChI=1S/C18H21NO2/c1-4-11-6-5-7-13-16(11)14(19(2)3)10-12-8-9-15(20)18(21)17(12)13/h5-9,14,20-21H,4,10H2,1-3H3 |
InChIキー |
BKBCUTKKIAFDIY-UHFFFAOYSA-N |
正規SMILES |
CCC1=C2C(CC3=C(C2=CC=C1)C(=C(C=C3)O)O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(Hydroxyamino)-2-methylphenyl]acetamide](/img/structure/B14320979.png)
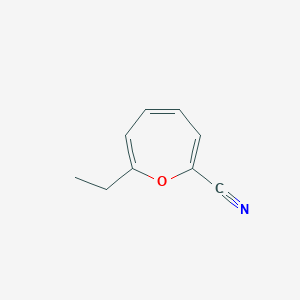
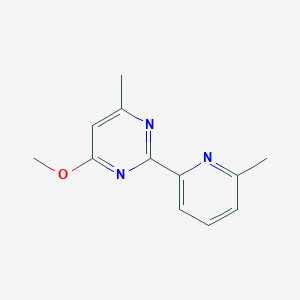

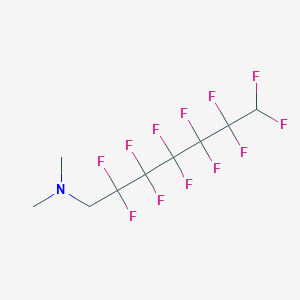
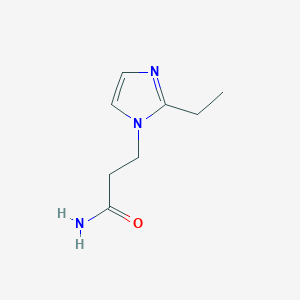
![[4-(4-Methoxyphenyl)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B14321031.png)
